molecular formula C19H15FN2O B14910930 N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide

N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide

Katalognummer: B14910930
Molekulargewicht: 306.3 g/mol
InChI-Schlüssel: RRCPAJIBDUGSEC-FYJGNVAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluorophenyl group and a naphthohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide typically involves the condensation reaction between 4-fluoroacetophenone and 1-naphthohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Wirkmechanismus

The mechanism of action of N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The fluorophenyl group may enhance the compound’s ability to bind to these targets, while the naphthohydrazide moiety may contribute to its overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[1-(4-Fluorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide
  • N’-[1-(4-Fluorophenyl)ethylidene]benzohydrazide

Uniqueness

N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide is unique due to the presence of both a fluorophenyl group and a naphthohydrazide moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C19H15FN2O

Molekulargewicht

306.3 g/mol

IUPAC-Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]naphthalene-1-carboxamide

InChI

InChI=1S/C19H15FN2O/c1-13(14-9-11-16(20)12-10-14)21-22-19(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3,(H,22,23)/b21-13+

InChI-Schlüssel

RRCPAJIBDUGSEC-FYJGNVAPSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)F

Kanonische SMILES

CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.